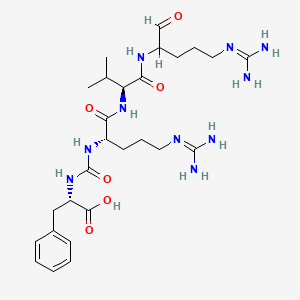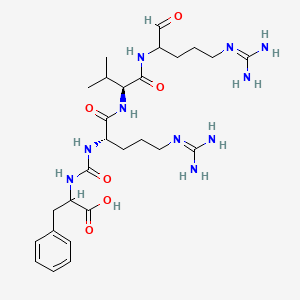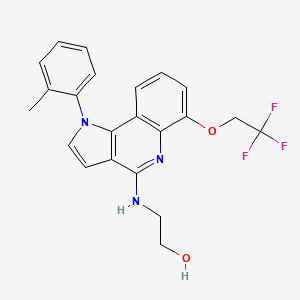
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Vue d'ensemble
Description
AU-413 is an anti-ulcer agent.
Applications De Recherche Scientifique
Chemosensor Development
A significant application of this compound is in the development of chemosensors. For instance, Park et al. (2015) synthesized a chemosensor that utilizes a quinoline fluorophore, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor could detect and quantify Zn2+ in living cells and water samples, showcasing its practicality in biological and aqueous sample monitoring. The sensing mechanism was also supported by theoretical calculations (Park et al., 2015).
Enzymatic Synthesis and Antitumor Activity
Nagarapu et al. (2011) described the synthesis, characterization, and resolution of novel (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. These compounds were isolated using lipases and showed antitumor activity against cancer cells like human neuroblastoma SK-N-SH and human lung carcinoma A549 cell line in vitro. The S-(-) alcohol compound, in particular, was more effective in inhibiting tumor cell growth (Nagarapu et al., 2011).
Synthesis of Functionalized Pyrroloquinolines
Yamashkin et al. (2003) studied the behavior of 5-amino-2-phenyl- and 5-amino-1-methyl-2-phenylindoles in reactions leading to the preparation of pyrrolo[2,3-g]- and pyrrolo[3,2-f]quinolines with functional substituents. This research contributes to our understanding of synthesizing functionally substituted pyrroloquinolines, which can have potential applications in various fields including pharmaceuticals (Yamashkin et al., 2003).
Fluorescent Sensors Based on Pyrazoloquinoline Skeleton
Mac et al. (2010) synthesized novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton. These compounds act as sensors for the fluorescence detection of small inorganic cations in various solvents. The study found that compounds containing crown ether are sensitive to any investigated ions, while those containing amino alcohol exhibit better selectivity to two-valued cations (Mac et al., 2010).
Propriétés
Numéro CAS |
220853-85-0 |
|---|---|
Nom du produit |
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Formule moléculaire |
C22H20F3N3O2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[[1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C22H20F3N3O2/c1-14-5-2-3-7-17(14)28-11-9-16-20(28)15-6-4-8-18(30-13-22(23,24)25)19(15)27-21(16)26-10-12-29/h2-9,11,29H,10,12-13H2,1H3,(H,26,27) |
Clé InChI |
OXCKWCUIGSKVPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
SMILES canonique |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AU-413 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

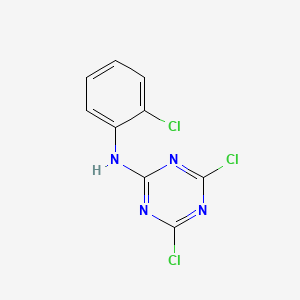
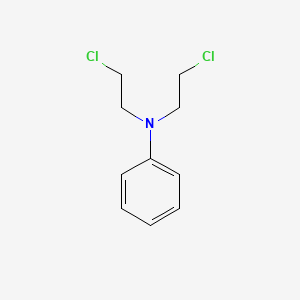
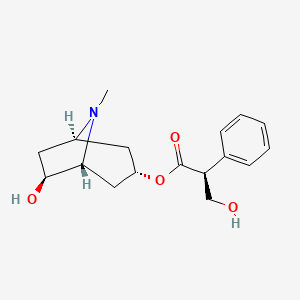
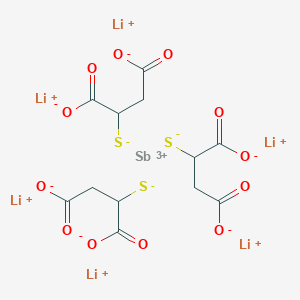

![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)
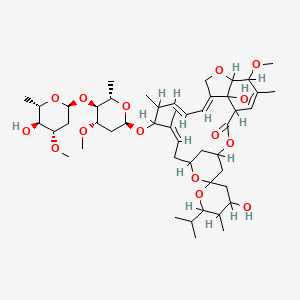
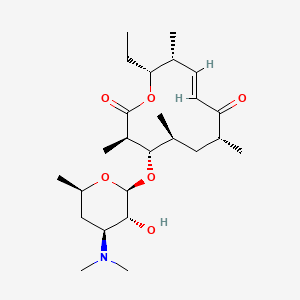
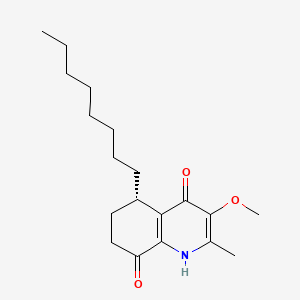

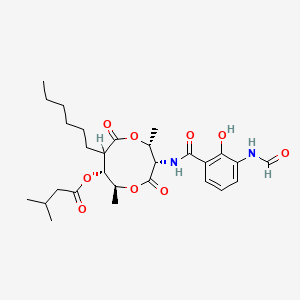
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
